molecular formula C24H18ClN5O4 B15082551 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 634897-29-3

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15082551
CAS No.: 634897-29-3
M. Wt: 475.9 g/mol
InChI Key: IBPKIJSGERTRHE-VULFUBBASA-N
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Description

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring, a chlorobenzyl group, and a nitrophenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the nitrophenyl hydrazone: This is accomplished by reacting the chlorobenzyl-substituted pyrazole with 3-nitrobenzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide
  • 3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-propenoic acid

Uniqueness

The uniqueness of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

634897-29-3

Molecular Formula

C24H18ClN5O4

Molecular Weight

475.9 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H18ClN5O4/c25-21-7-2-1-5-18(21)15-34-20-10-8-17(9-11-20)22-13-23(28-27-22)24(31)29-26-14-16-4-3-6-19(12-16)30(32)33/h1-14H,15H2,(H,27,28)(H,29,31)/b26-14+

InChI Key

IBPKIJSGERTRHE-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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